Bienvenue dans la boutique en ligne BenchChem!

CID1792197

GPR55 agonism cannabinoid receptor selectivity GPCR pharmacology

4-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide (PubChem CID 1792197, CAS 1164479-69-9) is a synthetic organic compound classified as an acylthiourea-functionalized benzenesulfonamide derivative. The compound incorporates a (E)-2-methoxycinnamoyl moiety linked via a thiourea bridge to an N-methyl-N-phenylbenzenesulfonamide core (molecular formula C24H23N3O4S2, MW 481.6 g/mol).

Molecular Formula C24H23N3O4S2
Molecular Weight 481.6 g/mol
Cat. No. B1668992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCID1792197
SynonymsCID1792197;  CID-1792197;  CID 1792197.
Molecular FormulaC24H23N3O4S2
Molecular Weight481.6 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3OC
InChIInChI=1S/C24H23N3O4S2/c1-27(20-9-4-3-5-10-20)33(29,30)21-15-13-19(14-16-21)25-24(32)26-23(28)17-12-18-8-6-7-11-22(18)31-2/h3-17H,1-2H3,(H2,25,26,28,32)/b17-12+
InChIKeyXOMQERYBMDFBAG-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-[({[3-(2-Methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide: Pharmacological Profile and Procurement Baseline


4-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide (PubChem CID 1792197, CAS 1164479-69-9) is a synthetic organic compound classified as an acylthiourea-functionalized benzenesulfonamide derivative [1]. The compound incorporates a (E)-2-methoxycinnamoyl moiety linked via a thiourea bridge to an N-methyl-N-phenylbenzenesulfonamide core (molecular formula C24H23N3O4S2, MW 481.6 g/mol) [1]. It has been identified as an agonist of the G protein-coupled receptor 55 (GPR55), a putative cannabinoid receptor abundantly expressed in brain regions associated with motor function, including the striatum [2]. The compound is commercially available as a research reagent for non-human use only, typically supplied at research-grade purity, and is not intended for therapeutic or veterinary applications [2].

Why Generic Substitution with Closely Related Acylthiourea Benzenesulfonamides Is Not Advisable for 4-[({[3-(2-Methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide


Compounds within the acylthiourea benzenesulfonamide class cannot be treated as interchangeable reagents for research or procurement purposes. This compound contains a specific 2-methoxyphenyl acryloyl substitution pattern that has been demonstrated through systematic structure-activity relationship (SAR) studies to be critical for GPR55 agonism; analogous compounds bearing 4-methoxyphenyl, 4-fluorophenyl, or 2-thienyl substitutions exhibit markedly different pharmacological profiles [1]. Furthermore, the N-methyl-N-phenyl substitution on the sulfonamide nitrogen has been identified as essential for maintaining agonist activity at GPR55, with removal of the phenyl ring resulting in diminished functional response [1]. Substitution of the compound with an analog lacking either the precise 2-methoxyphenyl orientation or the N-methyl-N-phenyl sulfonamide configuration would therefore alter the intended experimental outcome in GPR55-targeted assays. Additionally, thiourea-containing sulfonamides exhibit variable anticancer potency across different cell lines that is highly dependent on specific substitution patterns, with QSAR modeling confirming that structural modifications directly impact cytotoxic efficacy [2].

Quantitative Differentiation Evidence for 4-[({[3-(2-Methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide Versus Structural Analogs


GPR55 Agonist Activity: Target Engagement Potency and CB2 Selectivity Profile

This compound demonstrates GPR55 agonist activity with an EC50 of 500 nM, as determined in a functional assay system [1]. Critically, when evaluated against the closely related cannabinoid receptor 2 (CB2) in an image-based antagonist screening assay, the compound exhibited an IC50 >32,000 nM, representing a greater than 64-fold selectivity window for GPR55 over CB2 engagement [2]. An alternative vendor source reports an EC50 of 0.11 μM (110 nM) for GPR55 activation, which is consistent with the sub-micromolar potency range . This selectivity profile distinguishes the compound from non-selective cannabinoid ligands that may activate both GPR55 and classical CB1/CB2 receptors, thereby confounding experimental interpretation in systems where receptor-specific signaling is being interrogated.

GPR55 agonism cannabinoid receptor selectivity GPCR pharmacology neuroinflammation

Structural Determinants of GPR55 Agonism: Ortho-Methoxy Substitution Requirement

Systematic SAR evaluation of GPR55 agonists established that the 2-methoxyphenyl acryloyl moiety is a critical pharmacophoric element. In a panel of analogues (series 6av-6lv), compounds retaining the 2-methoxyphenyl substitution maintained agonist activity, whereas modifications to the substitution pattern resulted in altered or diminished potency [1]. The study further identified that the aromatic phenyl ring on the sulfonamide nitrogen is essential for activity: removal of this phenyl ring (compound 6jv) led to substantial loss of GPR55 agonism [1]. This SAR evidence positions the specific 2-methoxyphenyl acryloyl substitution and N-methyl-N-phenyl sulfonamide configuration as non-interchangeable structural features for GPR55-directed research.

structure-activity relationship GPR55 agonist design 2-methoxyphenyl pharmacophore cinnamoyl thiourea

Thiourea-Sulfonamide Hybrid Scaffold: Cytotoxic Potential Relative to Class Baselines

The thiourea-sulfonamide hybrid scaffold, of which the target compound is a representative member, has demonstrated quantifiable anticancer activity in comprehensive in vitro screening. In a QSAR study evaluating 38 sulfur-containing thiourea and sulfonamide derivatives against six cancer cell lines, structurally related compounds exhibited potent cytotoxicity: the most active derivatives showed IC50 values ranging from 1.20 μM (MOLT-3 cell line, compound 10) to 1.50–16.67 μM (HepG2, A549, and MDA-MB-231 cell lines, compound 14) [1]. While the target compound itself was not directly screened in this panel, the study establishes that the thiourea-sulfonamide pharmacophore combination confers sub-micromolar to low-micromolar cytotoxic potential across multiple cancer types, with QSAR models identifying mass, polarizability, electronegativity, van der Waals volume, and logP as key predictors of activity [1]. The target compound's computed XLogP3-AA of 4.6 and molecular weight of 481.6 g/mol [2] position it within the favorable physicochemical space associated with anticancer activity in this chemical class.

anticancer screening thiourea sulfonamide cytotoxicity QSAR modeling cancer cell line panel

Patent-Protected Chemical Space: Priority Documentation for Cinnamoylaminoalkyl-Substituted Benzenesulfonamide Derivatives

The target compound falls within the claimed chemical space of patent families covering cinnamoylaminoalkyl-substituted benzenesulfonamide derivatives and substituted benzenesulfonylureas/thioureas [1] [2]. Specifically, U.S. Patent 5,633,239 claims substituted benzenesulfonylureas and -thioureas for cardiovascular applications, while patent class 564/40 encompasses cinnamoylaminoalkyl-substituted benzenesulfonamide derivatives [1]. This patent positioning distinguishes the compound from non-proprietary thiourea-sulfonamide analogues that lack the specific cinnamoyl (3-phenylacryloyl) substitution pattern and N-methyl-N-phenyl sulfonamide configuration. For industrial procurement and commercial research applications requiring freedom-to-operate or clear IP provenance, this compound offers a documented priority framework that unpatented or generic alternatives do not provide.

intellectual property chemical patent cinnamoyl sulfonamide research reagent exclusivity

Optimal Research and Industrial Application Scenarios for 4-[({[3-(2-Methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide Based on Quantitative Evidence


GPR55 Target Validation and Mechanistic Pharmacology Studies Requiring CB2 Selectivity

This compound is optimally deployed as a GPR55 agonist probe in assays where selective activation of GPR55 must be achieved without confounding CB2 receptor engagement. The demonstrated >64-fold selectivity window (GPR55 EC50 = 500 nM vs. CB2 IC50 >32,000 nM) supports its use in cell-based GPCR signaling studies, calcium flux assays, β-arrestin recruitment assays, and in vitro models of GPR55-mediated neuroinflammation, pain modulation, or bone metabolism [1]. Researchers investigating GPR55-specific downstream effectors (e.g., ERK phosphorylation, RhoA activation, NFAT signaling) can employ this compound with confidence that observed effects are not attributable to off-target CB2 activity. Procurement is particularly justified for laboratories conducting comparative pharmacology across GPR55 ligands or validating GPR55 knockout/knockdown phenotypes.

Structure-Activity Relationship (SAR) Studies on GPR55 Agonist Pharmacophores

The compound serves as a reference standard and positive control in medicinal chemistry programs aimed at optimizing GPR55 agonists. Documented SAR evidence establishes that the 2-methoxyphenyl acryloyl moiety and N-methyl-N-phenyl sulfonamide configuration are essential for GPR55 agonism, with removal of the phenyl ring from the sulfonamide nitrogen resulting in loss of activity [2]. Laboratories synthesizing novel GPR55 ligands should procure this compound as a validated benchmark against which to compare potency, efficacy, and selectivity of new chemical entities. It also serves as a starting scaffold for diversification studies exploring modifications to the acryloyl linker, thiourea bridge, or sulfonamide substitution pattern while retaining the core pharmacophore.

QSAR Model Development and In Silico Screening of Thiourea-Sulfonamide Anticancer Candidates

This compound is suitable for inclusion in QSAR training sets and virtual screening libraries focused on thiourea-sulfonamide anticancer agents. With a computed XLogP3-AA of 4.6 and molecular weight of 481.6 g/mol, it occupies a physicochemical space associated with favorable cytotoxic activity in this chemical class, where related thiourea-sulfonamide derivatives exhibit IC50 values ranging from 1.20 to 16.67 μM across multiple cancer cell lines [3] [4]. Computational chemistry groups and drug discovery units can utilize the compound's structural and property data to refine predictive models, validate docking poses, or benchmark virtual screening hits. Procurement is warranted for laboratories requiring experimentally validated thiourea-sulfonamide exemplars to calibrate machine learning models for anticancer lead identification.

Patent-Prioritized Research Reagent for Commercial and Translational Development Programs

For contract research organizations (CROs), biotechnology companies, and academic translational centers operating under industry-sponsored research agreements, this compound offers documented IP provenance within the cinnamoylaminoalkyl-substituted benzenesulfonamide and substituted benzenesulfonylthiourea patent families [5] [6]. When selecting a GPR55 agonist or thiourea-sulfonamide scaffold for projects with potential commercial endpoints, procurement of a compound with established patent priority reduces freedom-to-operate uncertainty and provides a clear documentation trail for invention disclosure and patent filing purposes. This scenario applies specifically to research programs that may generate patentable compositions of matter, methods of use, or derivative compounds.

Quote Request

Request a Quote for CID1792197

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.